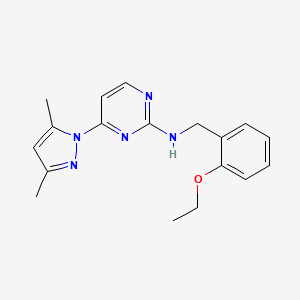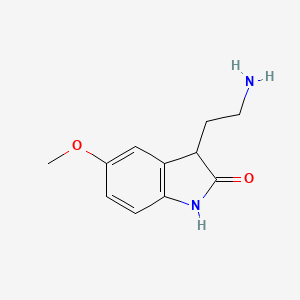
3-(difluoromethyl)-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(difluoromethyl)-N-methoxy-N-methylbenzamide” is likely an organic compound containing a benzamide core with a difluoromethyl group at the 3-position and N-methoxy-N-methyl groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugation of the benzamide core. The difluoromethyl group at the 3-position would likely introduce some electron-withdrawing character .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of reactions. They can act as ligands in coordination chemistry, undergo hydrolysis to form benzoic acids, or participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides are typically solid at room temperature and have relatively high melting points .Scientific Research Applications
Antibacterial Agents
3-Methoxybenzamide derivatives have been explored for their potent antistaphylococcal properties. By modifying the structure to include difluoromethyl groups, researchers have developed compounds with improved pharmaceutical properties. These modifications enhance the activity against the bacterial cell division protein FtsZ, indicating potential applications in creating new antibacterial agents with in vivo efficacy (Haydon et al., 2010).
Imaging Agents in Alzheimer's Disease
Difluorobenzamide derivatives have been synthesized and evaluated as potential PET radiotracers for imaging Alzheimer's disease. By labeling these compounds with carbon-11, researchers aim to track the progress of the disease and understand its pathophysiology more clearly (Gao, Wang, & Zheng, 2018).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have provided insights into the effects of intermolecular interactions on molecular geometry. These findings are relevant for designing more effective compounds by understanding how different substituents influence the molecular structure and reactivity (Karabulut et al., 2014).
Catalysis
The Rh(III)-catalyzed olefination of N-methoxybenzamides demonstrates the utility of these compounds in synthetic chemistry, where the N-O bond serves as an internal oxidant. This process is notable for its mild conditions and high selectivity, suggesting applications in the efficient synthesis of complex molecules (Rakshit et al., 2011).
Material Science
In the realm of materials science, difluorobenzamide derivatives have been explored for their reactivity with perfluoro-methyl-hypofluorite, leading to novel fluorination methods. This research is crucial for developing new materials with specific properties, such as increased resistance to degradation or improved electrical conductivity (Venturini et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, fluxapyroxad, targets the succinate dehydrogenase in complex ii of the mitochondrial respiratory chain .
Mode of Action
Fluxapyroxad, a compound with a similar structure, inhibits succinate dehydrogenase in complex ii of the mitochondrial respiratory chain, resulting in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The inhibition of succinate dehydrogenase by fluxapyroxad, a structurally similar compound, would affect the citric acid cycle and the electron transport chain, leading to the inhibition of atp production .
Result of Action
The inhibition of succinate dehydrogenase by fluxapyroxad, a structurally similar compound, would result in the inhibition of atp production, affecting the energy metabolism of the target organism .
Properties
IUPAC Name |
3-(difluoromethyl)-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-4-7(6-8)9(11)12/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUWXZFMCIGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)


![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)

![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)



![4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2689963.png)
![(Spiro[2.3]hex-1-ylmethyl)amine](/img/structure/B2689964.png)
![N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2689965.png)
![N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689967.png)
